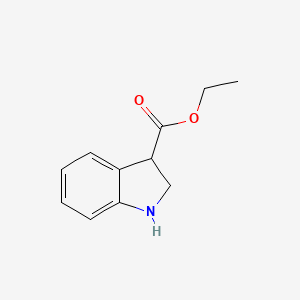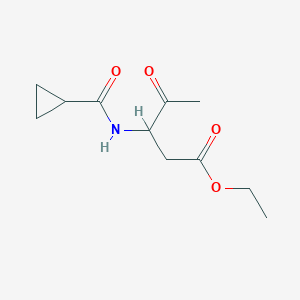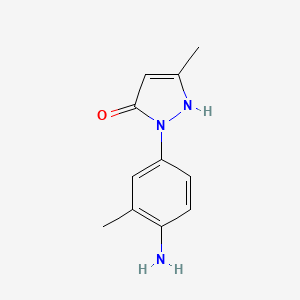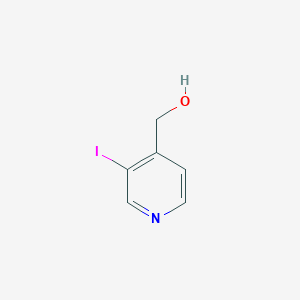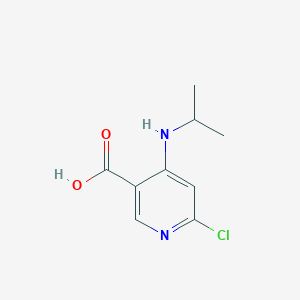![molecular formula C12H17ClN2 B8703410 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine](/img/structure/B8703410.png)
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine is an organic compound with the molecular formula C12H17ClN2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a chloropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine typically involves the reaction of 6-chloropyridine with azepane under specific conditions. One common method includes:
Starting Materials: 6-chloropyridine and azepane.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).
Procedure: The 6-chloropyridine is first activated by the base, followed by the addition of azepane. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound[][1].
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The azepane ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine results in the formation of an aminopyridine derivative.
科学的研究の応用
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
類似化合物との比較
Similar Compounds
1-[(6-Chloropyridin-3-YL)methyl]methylamine: Similar structure but with a methylamine group instead of an azepane ring.
2-Chloro-5-(methylaminomethyl)pyridine: Another derivative of chloropyridine with different substituents.
Uniqueness
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine is unique due to its combination of a chloropyridine moiety and an azepane ring. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .
特性
分子式 |
C12H17ClN2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC名 |
1-[(6-chloropyridin-3-yl)methyl]azepane |
InChI |
InChI=1S/C12H17ClN2/c13-12-6-5-11(9-14-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 |
InChIキー |
AGGVYVAENQFVEE-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CC2=CN=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
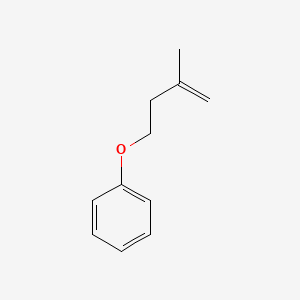
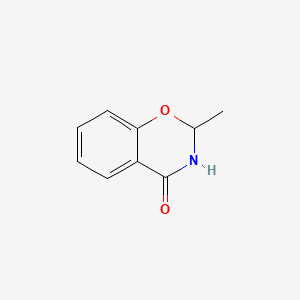
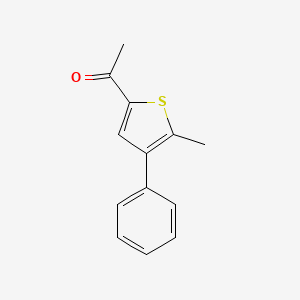
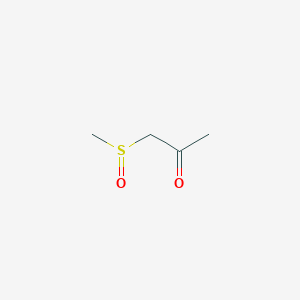
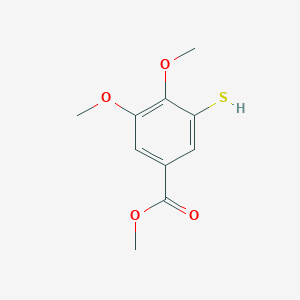

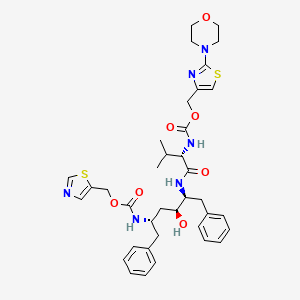
![(3aR,6S,6aR)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B8703359.png)
